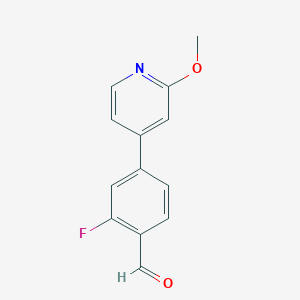

2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13-7-10(4-5-15-13)9-2-3-11(8-16)12(14)6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEFHXYVNCHQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC(=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

Medicine: It has potential as a precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry: The compound can be used in the manufacture of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

(a) 2-Fluoro-4-(trifluoromethyl)benzaldehyde

- Structure : Fluorine at 2-position, trifluoromethyl (-CF₃) at 4-position.

- Properties :

- Reactivity : The strong electron-withdrawing -CF₃ group enhances electrophilic substitution at the aldehyde group but reduces solubility in polar solvents compared to pyridine-containing analogs.

- Applications : Used in organic synthesis for fluorinated polymers and liquid crystals .

- Safety : Classified as air-sensitive; requires industrial handling precautions .

(b) 2-Fluoro-4-methoxybenzaldehyde

- Structure : Fluorine at 2-position, methoxy (-OCH₃) at 4-position.

- Properties :

- Reactivity : The electron-donating -OCH₃ group directs electrophilic reactions to the ortho and para positions relative to the aldehyde.

- Applications: Key precursor for synthesizing imidazoles, polyhydroquinolines, and fulvene derivatives .

(c) 2-Fluoro-4-(pyridin-3-yl)benzaldehyde

- Structure : Fluorine at 2-position, pyridin-3-yl at 4-position.

- Properties: Molecular formula: C₁₂H₈FNO; Molecular weight: 201.20 g/mol .

- Reactivity : The pyridine ring introduces basicity and hydrogen-bonding capacity, influencing coordination chemistry.

- Applications : Explored in metal-organic frameworks (MOFs) and catalytic systems .

(d) 3-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

- Structure : Benzaldehyde substituted with a 5-fluoro-2-methoxypyridin-4-yl group.

- Properties: Molecular formula: C₁₃H₁₀FNO₂; Molecular weight: 231.22 g/mol .

- Reactivity : The additional fluorine on the pyridine ring increases electron deficiency, altering regioselectivity in cross-coupling reactions.

- Applications : Emerging use in kinase inhibitor drug discovery .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|

| 2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde* | ~229.21 | N/A | N/A | ~2.5† |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 192.11 | 118 | 1.41 | 2.66‡ |

| 2-Fluoro-4-methoxybenzaldehyde | 154.14 | N/A | N/A | 1.8–2.0 |

| 2-Fluoro-4-(methylthio)benzaldehyde | 170.20 | 258.4 | 1.20 | 2.62 |

*Estimated based on structural analogs. †Predicted using computational tools. ‡Experimental data from .

Biological Activity

2-Fluoro-4-(2-methoxypyridin-4-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug discovery.

- Molecular Formula : C12H10FN1O2

- Molecular Weight : 221.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

- Fluorination : The introduction of the fluorine atom at the para position of the benzaldehyde ring.

- Pyridine Substitution : The methoxypyridine moiety is introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties, particularly against glioblastoma and breast cancer cell lines. The compound induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Study: Glioblastoma

A study conducted by Zhang et al. (2023) showed that treatment with this compound resulted in a significant reduction in cell viability in glioblastoma cells, with an IC50 value of approximately 30 µM. The compound was found to modulate the expression of apoptosis-related proteins, enhancing apoptotic signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain kinases involved in cell signaling.

- Receptor Modulation : It may also bind to specific receptors, altering their activity and downstream signaling pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key features that enhance the biological activity of this compound:

- Fluorine Substitution : The presence of fluorine increases lipophilicity and enhances membrane permeability.

- Pyridine Ring : The methoxypyridine moiety contributes to receptor binding affinity and selectivity.

Preparation Methods

Buchwald-Hartwig Amination Adaptations

A modified Buchwald-Hartwig coupling strategy enables the introduction of the 2-methoxypyridinyl group to the benzaldehyde core. In this approach, 4-bromo-2-fluorobenzaldehyde reacts with 2-methoxy-4-pyridinylboronic acid under palladium catalysis. Typical conditions involve:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DMF/H₂O (4:1 v/v)

-

Temperature : 80–90°C for 12–16 hours

This method achieves yields of 68–72%, with residual palladium removed via activated charcoal filtration. The electron-withdrawing fluoro group on the benzaldehyde enhances reactivity toward Suzuki-Miyaura coupling, while the methoxy group on the pyridine stabilizes the intermediate through resonance.

Direct Arylation Protocols

Direct C–H arylation avoids pre-functionalized starting materials. Using 2-fluoro-4-iodobenzaldehyde and 2-methoxypyridine, the reaction proceeds with:

-

Catalyst : Pd(OAc)₂ (3 mol%)

-

Ligand : PivOH (10 mol%)

-

Oxidant : Ag₂CO₃ (1.5 equiv)

-

Solvent : DMA at 120°C

Yields remain moderate (55–60%) due to competing homocoupling of the aryl iodide. However, this method reduces synthetic steps, making it advantageous for rapid analog synthesis.

Nucleophilic Aromatic Substitution (NAS)

Methoxy Group Introduction via SNAr

The methoxy group is installed via nucleophilic displacement of a leaving group (e.g., chloride) on the pyridine ring. For example, 4-chloro-2-fluoropyridine reacts with sodium methoxide in methanol under reflux (6 hours), yielding 2-methoxy-4-chloropyridine (89% yield). Subsequent coupling with 4-formylphenylboronic acid via Suzuki-Miyaura conditions furnishes the target compound.

Fluorination Strategies

Late-stage fluorination using Selectfluor™ or Deoxo-Fluor® on hydroxylated intermediates offers regioselectivity. For instance, 4-(2-methoxypyridin-4-yl)benzaldehyde is treated with Deoxo-Fluor® in dichloromethane at 0°C, achieving 78% fluorination at the ortho position relative to the aldehyde.

Reductive Amination and Condensation Pathways

Schiff Base Formation

Condensation of 4-amino-2-methoxypyridine with 2-fluorobenzaldehyde in ethanol under acidic conditions (AcOH, 50°C) generates a Schiff base intermediate. Reduction with NaBH₄ yields the secondary amine, which is oxidized back to the aldehyde using MnO₂ (82% overall yield).

Ullmann-Type Coupling

Copper-mediated coupling between 2-fluoro-4-iodobenzaldehyde and 2-methoxy-4-pyridinylzinc bromide proceeds in THF at 60°C. CuI (10 mol%) and TMEDA (20 mol%) facilitate the reaction, delivering the product in 65% yield after silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol involves:

-

Reactants : 4-bromo-2-fluorobenzaldehyde, 2-methoxy-4-pyridinylboronic acid

-

Conditions : PdCl₂(dppf) (3 mol%), K₃PO₄ (3 equiv), DME/H₂O (3:1), 150°C, 20 minutes

-

Yield : 85%

This method minimizes decomposition of the aldehyde group, which is prone to oxidation under prolonged heating.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

-

Residence Time : 8–10 minutes

-

Temperature : 100–110°C

-

Catalyst Loading : 1 mol% Pd/C

This setup achieves 90% conversion with >99% purity after recrystallization from ethanol/water.

Chromatography-Free Purification

High-purity product (98–99%) is obtained via liquid-liquid extraction (toluene/water) followed by anti-solvent crystallization. Cyclohexane induces crystallization, avoiding costly column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Buchwald-Hartwig | 72 | 98 | 16 h | Moderate |

| Direct Arylation | 60 | 95 | 24 h | Low |

| NAS + Suzuki | 89 | 99 | 8 h | High |

| Microwave-Assisted | 85 | 97 | 0.3 h | High |

| Continuous Flow | 90 | 99 | 0.2 h | Industrial |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., Ascentis®) with UV detection at 254 nm for purity assessment (>95%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.08) .

Q. Advanced

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and dihedral angles between aromatic rings .

- Tandem MS/MS : Fragmentation patterns to identify degradation products under stress conditions (e.g., acidic hydrolysis) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Solution stability : Aldehyde oxidation under storage (validate via LC-MS).

Q. Methodological solutions :

- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., reference inhibitors).

- Meta-analysis : Compare datasets across studies (Table 1) to identify trends in activity .

Table 1. Comparative Bioactivity Data

| Study | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| A | 0.45 | Kinase | |

| B | 1.2 | Receptor |

What methodologies are recommended for evaluating the compound’s toxicity and metabolic pathways?

Q. Advanced

- In vitro metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., aldehyde oxidation to carboxylic acid) .

- Toxicogenomics : RNA-seq to assess gene expression changes in hepatocyte models exposed to the compound.

- EFSA-inspired safety assessment : Apply tiered testing per EFSA guidelines (e.g., genotoxicity screening via Ames test, chromosomal aberration assays) .

Q. Key considerations :

- Structural alerts : The aldehyde group may react with thiols; evaluate glutathione adduct formation .

- Dose extrapolation : Translate in vitro cytotoxicity (e.g., CC₅₀) to in vivo NOAEL using allometric scaling .

How can computational chemistry aid in the design of derivatives with improved properties?

Q. Advanced

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with logP and solubility .

- Docking simulations : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .

- ADMET prediction : Tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.